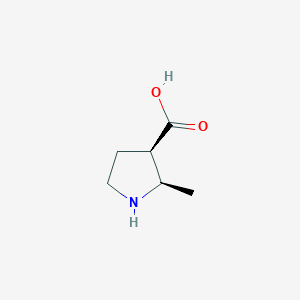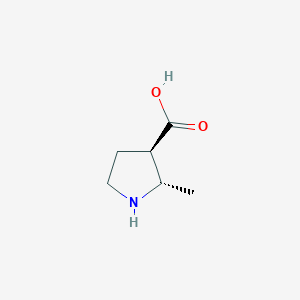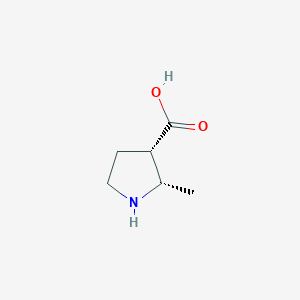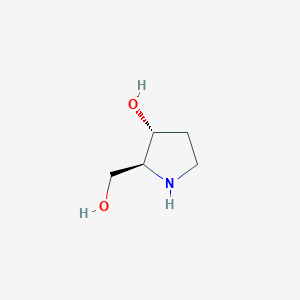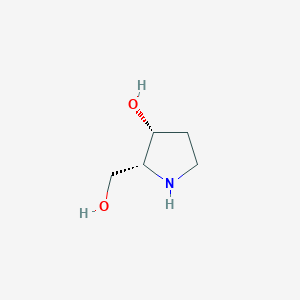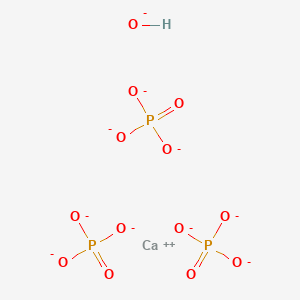
Calcium hydroxide phosphate (Ca5(OH)(PO4)3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium hydroxide phosphate, also known as hydroxyapatite, is a naturally occurring mineral form of calcium apatite with the chemical formula Ca5(OH)(PO4)3. It is a significant component of bone and teeth, making up about 70% of human bone by weight. This compound is also found in phosphate rock and is used extensively in various industrial and biomedical applications .
准备方法
Synthetic Routes and Reaction Conditions
Calcium hydroxide phosphate can be synthesized through several methods, including:
Wet Chemical Precipitation: This involves reacting calcium nitrate with potassium dihydrogen phosphate in an aqueous solution, followed by adjusting the pH to precipitate the compound.
Hydrothermal Methods: This method involves the reaction of calcium hydroxide and orthophosphoric acid under high temperature and pressure conditions.
Sol-Gel Methods: This involves the hydrolysis and polycondensation of metal alkoxides to form a gel, which is then dried and calcined to obtain the desired compound.
Industrial Production Methods
Industrial production of calcium hydroxide phosphate often involves the use of natural sources such as eggshells, oyster shells, and animal bones. These materials are processed to extract calcium and phosphate, which are then reacted under controlled conditions to produce the compound .
化学反应分析
Types of Reactions
Calcium hydroxide phosphate undergoes several types of chemical reactions, including:
Acid-Base Reactions: It reacts with acids such as hydrochloric acid to form calcium chloride, water, and phosphoric acid.
Hydrolysis: It can undergo hydrolysis in the presence of water to form calcium ions, phosphate ions, and hydroxide ions.
Common Reagents and Conditions
Hydrochloric Acid: Used in acid-base reactions to produce calcium chloride and phosphoric acid.
Water: Used in hydrolysis reactions to produce calcium ions and phosphate ions.
Major Products Formed
Calcium Chloride: Formed in acid-base reactions with hydrochloric acid.
Phosphoric Acid: Formed in acid-base reactions with hydrochloric acid.
Calcium Ions and Phosphate Ions: Formed in hydrolysis reactions.
科学研究应用
Calcium hydroxide phosphate has a wide range of scientific research applications, including:
Biomedical Applications: It is used in the production of artificial bones and teeth, as well as in bone grafts and dental implants due to its biocompatibility and similarity to natural bone mineral.
Environmental Applications: It is used in the remediation of water, air, and soil pollution due to its ability to adsorb heavy metals and other contaminants.
Industrial Applications: It is used as a source of phosphate in various industrial processes, including the production of fertilizers and detergents.
作用机制
The mechanism of action of calcium hydroxide phosphate involves its interaction with biological tissues and environmental contaminants. In biomedical applications, it promotes bone growth and repair by providing a scaffold for new bone formation. It also interacts with cells and proteins to enhance the healing process . In environmental applications, it adsorbs heavy metals and other contaminants through ion exchange and surface complexation mechanisms .
相似化合物的比较
Calcium hydroxide phosphate is often compared with other calcium phosphate compounds, such as:
Tricalcium Phosphate (Ca3(PO4)2): Unlike calcium hydroxide phosphate, tricalcium phosphate is more soluble in water and is often used as a food additive and in medical applications.
Dicalcium Phosphate (CaHPO4): This compound is used as a dietary supplement and in the production of animal feed.
Fluorapatite (Ca5(PO4)3F): This compound is similar to calcium hydroxide phosphate but contains fluoride ions instead of hydroxide ions.
Calcium hydroxide phosphate is unique due to its high biocompatibility and similarity to natural bone mineral, making it particularly valuable in biomedical applications .
属性
IUPAC Name |
calcium;hydroxide;triphosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.3H3O4P.H2O/c;3*1-5(2,3)4;/h;3*(H3,1,2,3,4);1H2/q+2;;;;/p-10 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZSNVOPYOYIKJ-UHFFFAOYSA-D |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaHO13P3-8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B8191436.png)
![2-O-tert-butyl 1-O-methyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate](/img/structure/B8191441.png)
